molecular formula C46H44N6O7 B12741485 3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate CAS No. 173094-29-6

3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate

Cat. No.: B12741485
CAS No.: 173094-29-6
M. Wt: 792.9 g/mol
InChI Key: BGHYHFHFLYFAEU-XGXWMDOZSA-N
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Description

Carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(3-pyridinylmethyl) ester, (1S-(1R*,2R*,4R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of carbamic acid derivatives and the incorporation of pyridinylmethyl esters. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug development and enzyme inhibition studies.

Medicine

In medicine, this compound could be investigated for its therapeutic properties

Industry

In industrial applications, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid derivatives with different ester groups.
  • Compounds with similar aromatic structures and functional groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

CAS No.

173094-29-6

Molecular Formula

C46H44N6O7

Molecular Weight

792.9 g/mol

IUPAC Name

pyridin-3-ylmethyl N-[2-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-[[2-(pyridin-3-ylmethoxycarbonylamino)benzoyl]amino]hexan-2-yl]carbamoyl]phenyl]carbamate

InChI

InChI=1S/C46H44N6O7/c53-42(41(26-33-15-5-2-6-16-33)50-44(55)38-20-8-10-22-40(38)52-46(57)59-31-35-18-12-24-48-29-35)27-36(25-32-13-3-1-4-14-32)49-43(54)37-19-7-9-21-39(37)51-45(56)58-30-34-17-11-23-47-28-34/h1-24,28-29,36,41-42,53H,25-27,30-31H2,(H,49,54)(H,50,55)(H,51,56)(H,52,57)/t36-,41-,42-/m0/s1

InChI Key

BGHYHFHFLYFAEU-XGXWMDOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CN=CC=C4)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CN=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CN=CC=C4)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CN=CC=C6

Origin of Product

United States

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